molecular formula C9H13NO B056431 4-Methoxyphenethylamine CAS No. 55-81-2

4-Methoxyphenethylamine

Cat. No.: B056431
CAS No.: 55-81-2
M. Wt: 151.21 g/mol
InChI Key: LTPVSOCPYWDIFU-UHFFFAOYSA-N
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Mechanism of Action

While specific studies on 4-Methoxyphenethylamine are limited, it is suggested that as a seratogenic drug of the amphetamine class, it acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate these effects .

Safety and Hazards

4-Methoxyphenethylamine is classified as causing severe skin burns and eye damage . Precautionary measures include washing skin thoroughly after handling, wearing protective clothing, and seeking immediate medical attention in case of ingestion, skin contact, inhalation, or eye contact .

Relevant Papers Several papers have been published on this compound, including studies on its synthesis , its inhibition of monoamine oxidase , and its physical and chemical properties . These papers provide valuable information for understanding the properties and potential applications of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Methoxyphenethylamine involves several steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yield and efficiency. The process involves the use of large-scale reactors and controlled reaction conditions to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyphenethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenethylamines, aldehydes, acids, and amines .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit monoamine oxidase and its role as a precursor in various synthetic pathways highlight its importance in both research and industrial applications .

Properties

IUPAC Name

2-(4-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPVSOCPYWDIFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

645-58-9 (hydrochloride)
Record name O-Methyltyramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6058764
Record name 4-Methoxybenzeneethanamine
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Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55-81-2
Record name 2-(4-Methoxyphenyl)ethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name O-Methyltyramine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxyphenethylamine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43687
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Record name Benzeneethanamine, 4-methoxy-
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Record name 4-Methoxybenzeneethanamine
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Record name p-methoxyphenethylamine
Source European Chemicals Agency (ECHA)
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Record name P-METHOXYPHENETHYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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